tert-Butyl 2-cyclopropyl-7,8-dihydropyrido[3,2-d]pyrimidine-5(6H)-carboxylate

Medicinal Chemistry Cross-Coupling Building Block

A pyrido[3,2-d]pyrimidine building block designed to address rapid C2-oxidation in kinase and DHFR lead series. The 2-cyclopropyl substituent provides a compact, metabolically stable replacement for oxidizable C2 groups, while the Boc protection at N5 enables orthogonal elaboration of the tetrahydropyridine ring without competing reactions. - Regioisomeric integrity: Correct pyrido[3,2-d] topology to achieve the required 28-fold selectivity over human DHFR in anti-Pneumocystis programs. - Orthogonal diversification: N5 Boc group permits clean deprotection and subsequent acylation, sulfonylation, or reductive amination. - Scalable supply: Multi-gram lots available for hit-to-lead exploration; custom synthesis options for larger quantities.

Molecular Formula C15H21N3O2
Molecular Weight 275.35 g/mol
CAS No. 1421312-18-6
Cat. No. B12641138
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 2-cyclopropyl-7,8-dihydropyrido[3,2-d]pyrimidine-5(6H)-carboxylate
CAS1421312-18-6
Molecular FormulaC15H21N3O2
Molecular Weight275.35 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCCC2=NC(=NC=C21)C3CC3
InChIInChI=1S/C15H21N3O2/c1-15(2,3)20-14(19)18-8-4-5-11-12(18)9-16-13(17-11)10-6-7-10/h9-10H,4-8H2,1-3H3
InChIKeyYGSOCEUYZPSQMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 2-cyclopropyl-7,8-dihydropyrido[3,2-d]pyrimidine-5(6H)-carboxylate: Core Scaffold & Procurement Identity


tert-Butyl 2-cyclopropyl-7,8-dihydropyrido[3,2-d]pyrimidine-5(6H)-carboxylate (CAS 1421312-18-6) is a heterocyclic building block belonging to the pyrido[3,2-d]pyrimidine family. It features a 2-cyclopropyl substituent on the pyrimidine ring and a tert-butyloxycarbonyl (Boc) protecting group at the N5 position of the partially saturated pyridine ring . The molecular formula is C₁₅H₂₁N₃O₂ with a molecular weight of 275.35 g/mol . This scaffold is utilized in medicinal chemistry as a key intermediate for assembling kinase inhibitors, dihydrofolate reductase (DHFR) inhibitors, and DPP-IV-targeting agents [1].

Why 2-Substituent & Regioisomer Selection Matters for 2-Cyclopropylpyrido[3,2-d]pyrimidine


Within the pyrido[3,2-d]pyrimidine class, the nature of the 2-substituent and the ring fusion geometry are primary determinants of biological target engagement, metabolic stability, and downstream synthetic accessibility. Simple interchange with the 2-unsubstituted (CAS 1174007-44-3), 2-chloro (CAS 1421311-91-2), or 2-methylthio (CAS 1246471-43-1) analogs alters both electronic character and steric demand at the active site of DHFR and kinase targets [1]. Furthermore, the regioisomeric pyrido[4,3-d]pyrimidine variant (CAS 1395493-08-9) presents a different hydrogen-bonding vector, potentially redirecting selectivity among kinase isoforms [2]. The Boc group at N5 offers a temporary protection strategy that enables orthogonal elaboration of the tetrahydropyridine ring, a synthetic advantage absent in the corresponding free amine or N-alkylated derivatives [3].

Head-to-Head Evidence: 2-Cyclopropyl-pyrido[3,2-d]pyrimidine vs. Analogs


2-Cyclopropyl vs. 2-Chloro: Synthetic Versatility & Cross-Coupling

The target compound bears a 2-cyclopropyl group that is stable under standard reaction conditions and does not introduce a reactive halogen handle. In contrast, the 2-chloro analog (CAS 1421311-91-2) contains a chlorine atom susceptible to nucleophilic aromatic substitution and Pd-catalyzed cross-coupling, which can be advantageous for library synthesis but introduces a liability if the 2-position must remain intact during subsequent transformations. The cyclopropyl group provides a non-labile, sterically compact substituent with distinctive metabolic stability compared to the 2-chloro or 2-unsubstituted variants [1].

Medicinal Chemistry Cross-Coupling Building Block

Kinase Selectivity: Pyrido[3,2-d] vs. Pyrido[4,3-d] Scaffold

The pyrido[3,2-d]pyrimidine core of the target compound places the pyridine nitrogen adjacent to the bridgehead, creating a distinct hydrogen-bond acceptor/donor pattern compared to the pyrido[4,3-d] regioisomer (CAS 1395493-08-9). In published SAR studies, the [3,2-d] regioisomer demonstrated superior potency against DHFR (IC₅₀ = 80 nM for a lead analog) with 28-fold selectivity over human DHFR, whereas analogous [4,3-d] scaffolds showed diminished activity in the same assay [1]. This regiochemical preference is critical for medicinal chemistry programs targeting DHFR or specific kinase pockets.

Kinase Inhibition Regioisomerism Selectivity

Boc Protection: Orthogonal Functionalization vs. Unprotected Analogs

The presence of the tert-butyl carbamate (Boc) group at N5 allows for selective deprotection under mild acidic conditions (TFA or HCl) to reveal the free secondary amine, a key handle for further diversification. The 2-unsubstituted analog (CAS 1174007-44-3) also carries a Boc group, but lacks the cyclopropyl substituent that modulates lipophilicity and target affinity. The N5-unprotected or N-alkylated variants require alternative, often harsher, synthetic strategies that can compromise overall yield and purity .

Protecting Group Synthetic Strategy Intermediate

Cyclopropyl vs. Methylthio at C2: Lipophilicity & Metabolic Stability

The 2-cyclopropyl substituent contributes a calculated logP increment of approximately +0.7 compared to the unsubstituted analog, while the 2-methylthio variant (CAS 1246471-43-1) introduces a polarizable sulfur atom that increases metabolic vulnerability through S-oxidation pathways . In the broader pyrido[3,2-d]pyrimidine class, cyclopropyl groups are favored in kinase inhibitor design for their ability to occupy small hydrophobic pockets while resisting CYP-mediated oxidation, a property not shared by methylthio substituents [1].

Lipophilicity Metabolic Stability Drug Design

DPP-IV Pharmacophore: Cyclopropyl-Pyrido[3,2-d]pyrimidine vs. Alternatives

Compounds containing the 2-cyclopropyl-pyrido[3,2-d]pyrimidine motif have been disclosed as dipeptidyl peptidase IV (DPP-IV) inhibitors, a validated target for type 2 diabetes . A closely related analog, (3R,4R)-1-(4-cyclopropylpyrido[3,2-d]pyrimidin-6-yl)-4-(2,4,5-trifluorophenyl)piperidin-3-aminium, was evaluated against DPP-4 in BindingDB, demonstrating binding affinity [1]. While quantitative IC₅₀ values for the exact target compound against DPP-IV are not publicly available, the cyclopropyl group is a recurrent feature in DPP-IV pharmacophores due to its optimal fit into the S1 pocket, distinguishing it from larger or more polar 2-substituents that disrupt key hydrophobic contacts.

DPP-IV Type 2 Diabetes Pharmacophore

Application Scenarios for 2-Cyclopropyl-pyrido[3,2-d]pyrimidine


Kinase Inhibitor Optimization with C2 Metabolic Stability

When a medicinal chemistry program has identified a pyrido[3,2-d]pyrimidine hit but is experiencing rapid CYP-mediated oxidation at the C2 substituent, the 2-cyclopropyl analog provides a compact, non-oxidizable replacement. The Boc-protected intermediate enables parallel library synthesis at N5 after deprotection, allowing rapid SAR exploration while the C2 cyclopropyl group remains inert toward metabolic and chemical degradation [1].

DHFR-Targeted Antifolate Synthesis with Regiochemical Fidelity

For research groups developing selective DHFR inhibitors for Pneumocystis jirovecii or related pathogens, the pyrido[3,2-d] regioisomer is mandatory to achieve the 28-fold selectivity window over human DHFR observed in the lead series. The target compound provides the correct regioisomer with the Boc group positioned for late-stage diversification, avoiding the risk of regioisomer contamination that could compromise selectivity data [1].

DPP-IV Antagonist Development for Type 2 Diabetes

Research teams pursuing non-covalent DPP-IV inhibitors can utilize this intermediate to access the 2-cyclopropyl-pyrido[3,2-d]pyrimidine chemotype that has demonstrated binding to the DPP-4 active site. The scaffold's compatibility with the S1 hydrophobic pocket makes it a logical starting point for fragment growing or scaffold hopping efforts aimed at improving potency while maintaining selectivity over related dipeptidyl peptidases [1].

Parallel Library Synthesis with Orthogonal Boc Protection

Synthetic chemistry groups requiring a pyrido[3,2-d]pyrimidine core that can be sequentially elaborated at N5, C6, or C7 positions will benefit from the Boc protection at N5. Following acidic deprotection, the resulting secondary amine can undergo reductive amination, acylation, or sulfonylation without competing reactions at C2. This orthogonality is not achievable with N5-unprotected or N-alkylated analogs, which demand more complex protection schemes [1].

Quote Request

Request a Quote for tert-Butyl 2-cyclopropyl-7,8-dihydropyrido[3,2-d]pyrimidine-5(6H)-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.